molecular formula C12H9F2NO2 B2411148 N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide CAS No. 2326277-56-7

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide

Cat. No.: B2411148
CAS No.: 2326277-56-7
M. Wt: 237.206
InChI Key: WIPBWLNZTCKCPQ-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₃H₁₀F₂N₂O₂, it features a furan-2-carboxamide scaffold linked to a (2,6-difluorophenyl)methyl group. This structure is reminiscent of other pharmacologically active molecules, suggesting potential as a key intermediate or building block in drug discovery efforts. The compound's core structure shares characteristics with known bioactive molecules. For instance, the 2,6-difluorophenyl moiety is a common structural element in various active pharmaceutical ingredients, such as the anti-epileptic drug Rufinamide, which contains a (2,6-difluorophenyl)methyl group and is used for treating seizures associated with Lennox-Gastaut syndrome . Furthermore, the furan carboxamide group is a privileged structure found in numerous compounds with diverse biological activities . Researchers may explore this compound for its potential applications in developing central nervous system (CNS) agents, given the pharmacological precedent of its structural components. Its primary value lies as a synthetic intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. Product Use Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBWLNZTCKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-Difluorophenyl)methyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.

Biological Activity

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. The compound incorporates a furan moiety and a difluorophenyl group, which contribute to its biological activity through interactions with specific molecular targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10F2N O2\text{C}_{12}\text{H}_{10}\text{F}_2\text{N O}_2

This structure is characterized by:

  • A furan ring , which enhances the compound's reactivity.
  • A difluorophenyl group , which may improve binding affinity to biological targets due to the electronegative fluorine atoms.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may function primarily through the inhibition of specific enzymes and proteins involved in various biological pathways, including:

  • Kinase inhibition : The compound has shown potential in inhibiting kinases that play crucial roles in cell signaling pathways related to cancer and inflammation.
  • Modulation of enzyme activities : It can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.5
HeLa (cervical cancer)12.3

These findings suggest that the compound could serve as a lead candidate for further development into anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Kinase Inhibition : A study evaluated the compound's effect on several kinases involved in cancer progression. Results indicated significant inhibition of AKT and ERK pathways at concentrations below 20 µM, highlighting its potential as a targeted therapy for cancers dependent on these pathways.
  • Anti-inflammatory Mechanisms : Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound reduced inflammatory markers such as TNF-alpha and IL-6 by over 50% at optimal concentrations.
  • Toxicological Assessment : Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety profile for potential therapeutic applications.

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